(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid
Description
(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is a complex heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring and a triazine ring. The presence of these fused rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3/c22-13(23)9-20-7-6-12-14(16(20)24)18-19-15-11(8-17-21(12)15)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLVIMGYKOCVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a pyridine derivative, followed by cyclization and functional group modifications to introduce the triazine ring and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with specific biological targets makes it a candidate for the development of therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid include other pyrazolopyridine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fused rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Biological Activity
(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is a complex heterocyclic compound belonging to the class of pyrazolopyridines. Its unique structure comprises fused pyrazole, pyridine, and triazine rings, which contribute to its significant biological and chemical properties. This compound has garnered attention for its potential therapeutic applications in various medical fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity and influence signal transduction pathways. This modulation may involve:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes, which may be crucial in disease pathways.
- Receptor Interaction : It may bind to specific receptors, altering their function and leading to various biological effects.
- Gene Expression Modulation : The compound can influence the expression of genes associated with disease processes.
Pharmacological Potential
Research indicates that this compound shows promise as a pharmacophore in drug design for treating conditions such as:
- Cancer : The compound has demonstrated cytotoxic effects against various cancer cell lines.
- Inflammation : Its anti-inflammatory properties make it a candidate for treating inflammatory diseases.
- Infectious Diseases : Preliminary studies suggest antimicrobial activity against certain bacterial strains.
Comparative Biological Activity
To understand its efficacy compared to similar compounds, a comparison table is presented below:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | Enzyme inhibition |
| Pyrazolo[3,4-d]pyrimidine | Antibacterial | Receptor binding |
| 1H-Pyrazolo[3,4-b]pyridines | Anticancer | Signal transduction modulation |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that the compound exhibits significant cytotoxic effects at certain concentrations. For instance:
- A549 Cell Line : At a concentration of 100 µM for 48 hours, cell viability decreased significantly.
- HepG2 Cell Line : Similar trends were observed with reduced viability at higher concentrations.
Antimicrobial Activity
The compound's antimicrobial effects were evaluated against a panel of Gram-positive and Gram-negative bacteria. Results showed that it possesses notable bactericidal activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be developed into an effective antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
